![molecular formula C16H19N3O4S B2983453 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034348-37-1](/img/structure/B2983453.png)
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as CPQ, is a small molecule that has gained significant attention in the field of medicinal chemistry. CPQ belongs to the class of quinazoline-2,4-diones and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
- Gyrase Resistance Mutants : A study highlighted the evaluation of quinazoline-2,4-dione derivatives for their ability to overcome bacterial resistance to gyrase inhibitors, demonstrating a potential pathway for developing antibiotics effective against resistant strains of bacteria (German et al., 2008).
Anticancer Applications
- Cytotoxic Evaluation : Quinazolinone derivatives have been assessed for their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For example, a series of novel quinazolinone derivatives showed promising cytotoxic activity in both MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Enzyme Inhibition
- Chymase Inhibition : Research into 3-phenylsulfonylquinazoline-2,4-dione derivatives has uncovered their utility as inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases, suggesting a therapeutic application in treating related conditions (Fukami et al., 2000).
Mechanisms of Drug Resistance
- Biotransformation and Immunostimulant Activity : The biotransformation of quinazoline-2,4(1H,3H)-dione derivatives has been linked to immunomodulating and immunorestorative activity, offering insights into overcoming drug resistance in immunotherapy (Langner et al., 1994).
Novel Synthesis Methods
- Ultrasound-Assisted Synthesis : Innovative methods for synthesizing quinazoline derivatives, such as ultrasound-assisted synthesis, have been developed to improve efficiency and yield, showcasing the versatility and potential for green chemistry in pharmaceutical manufacturing (Chen et al., 2016).
properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-15-13-3-1-2-4-14(13)17-16(21)19(15)11-7-9-18(10-8-11)24(22,23)12-5-6-12/h1-4,11-12H,5-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLMHVTOUTHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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